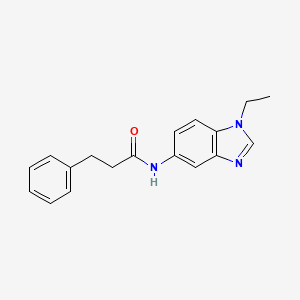![molecular formula C25H29N3O2 B5799967 1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)
1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine, also known as DIPP, is a piperazine derivative that has been gaining attention in the scientific community due to its potential applications in various fields of research. DIPP is a compound that has been synthesized through a series of chemical reactions, and its properties and effects have been studied extensively to determine its potential uses.
作用機序
The mechanism of action of 1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter receptors in the brain. Specifically, 1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine has been shown to bind to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity. By binding to this receptor, 1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine may enhance or inhibit the activity of the receptor, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine has been shown to have a number of biochemical and physiological effects in various animal models. In rats, 1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine has been shown to increase locomotor activity and induce seizures at high doses. In mice, 1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine has been shown to have anxiolytic and antidepressant effects at low doses. These effects are thought to be mediated by the modulation of GABA receptor activity in the brain.
実験室実験の利点と制限
1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine has several advantages for use in laboratory experiments, including its high potency and selectivity for certain receptors. However, there are also limitations to its use, including its potential toxicity and the need for careful control of dosing and administration.
将来の方向性
There are several potential future directions for research on 1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine. One area of interest is the development of new drugs based on the structure of 1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine, which may have improved efficacy and safety profiles. Another area of interest is the study of the role of 1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine in the regulation of neuronal activity and behavior, which may lead to new insights into the mechanisms of neurological disorders. Finally, the use of 1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine as a tool to study the function of neurotransmitter receptors in the brain may lead to new discoveries in the field of neuroscience.
合成法
The synthesis of 1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine involves several steps, starting with the reaction of diphenylmethane with paraformaldehyde and hydrochloric acid to form benzhydryl chloride. This intermediate compound is then reacted with piperazine to form N-benzhydrylpiperazine, which is then reacted with isobutyl isoxazole-5-carboxylate to form 1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine. The synthesis of 1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
科学的研究の応用
1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine has been used in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine has been studied for its potential use as a tool to study the function of neurotransmitter receptors in the brain. In pharmacology, 1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine has been used to investigate the mechanisms of action of certain drugs and to develop new drugs with improved efficacy and safety profiles. In medicinal chemistry, 1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine has been studied for its potential use as a lead compound in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[5-(2-methylpropyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-19(2)17-22-18-23(26-30-22)25(29)28-15-13-27(14-16-28)24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,18-19,24H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMBTVQJWUCNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-4-[5-(2-methylpropyl)-1,2-oxazole-3-carbonyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-morpholinecarboxamide](/img/structure/B5799885.png)


![2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)

![5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-3-thienyl]acetamide](/img/structure/B5799938.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)

![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)

